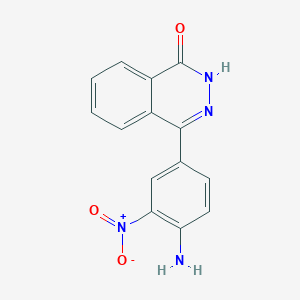

4-(4-Amino-3-nitrophenyl)phthalazin-1-ol

Description

4-(4-Amino-3-nitrophenyl)phthalazin-1-ol is a phthalazine derivative characterized by a phthalazin-1-ol core substituted with a 4-amino-3-nitrophenyl group. Phthalazin-1-ol derivatives are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The amino and nitro substituents on the phenyl ring introduce unique electronic effects: the nitro group is electron-withdrawing, while the amino group is electron-donating.

Properties

CAS No. |

58370-64-2 |

|---|---|

Molecular Formula |

C14H10N4O3 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

4-(4-amino-3-nitrophenyl)-2H-phthalazin-1-one |

InChI |

InChI=1S/C14H10N4O3/c15-11-6-5-8(7-12(11)18(20)21)13-9-3-1-2-4-10(9)14(19)17-16-13/h1-7H,15H2,(H,17,19) |

InChI Key |

AOALQZIZSREBQY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Electronic Effects

Phthalazin-1-ol derivatives vary widely in substituents, influencing their physicochemical and biological properties. Key structural analogs include:

- In contrast, tetrachloro derivatives (e.g., 5,6,7,8-tetrachloro-phthalazin-1-ol) exhibit high HOMO levels, favoring lactim-lactam tautomerism, which may reduce antimicrobial activity compared to the target compound .

Computational Insights

DFT studies reveal that substituents modulate electronic properties:

- Tetrachloro-phthalazin-1-ol : High HOMO levels (−5.2 eV) correlate with moderate antimicrobial activity due to unfavorable charge transfer during microbial adsorption .

- Target Compound: The amino group’s electron-donating effect may raise HOMO levels, improving redox reactivity and interaction with microbial or cancer cell surfaces.

Physicochemical Properties

- Stability : Microwave-synthesized phthalazin-1-ol derivatives (e.g., compound 5) show enhanced thermal stability (stable at 485 K) compared to conventional methods . The target compound’s nitro group may reduce stability unless stabilized by intramolecular hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.